

Hydroxy Ipronidazole-d3: A Technical Guide to its Physical State and Solubility

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Compound of Interest

Compound Name: *Hydroxy ipronidazole-d3*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Hydroxy ipronidazole-d3**, a deuterated metabolite of the antiprotozoal agent ipronidazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry.

Core Physical and Chemical Data

Hydroxy ipronidazole-d3 is primarily utilized as an internal standard for the quantification of hydroxy ipronidazole using mass spectrometry-based methods.[\[1\]](#) Its physical characteristics are crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |
|---------------------|--|---|
| Chemical Formula | C ₇ H ₈ D ₃ N ₃ O ₃ | [1] |
| Molecular Weight | 188.2 g/mol | [1] |
| Physical State | Solid. Described as a pale beige to orange or yellow solid. | [1] [2] |
| Melting Point | 108-110°C | [2] |
| Storage Temperature | -20°C | |

Solubility Profile

The solubility of a compound is a critical parameter for its use in various experimental assays and formulations. The following table summarizes the known qualitative and quantitative solubility of **Hydroxy ipronidazole-d3**.

| Solvent | Solubility | Source(s) |
|---------------------------|------------------|---------------------|
| Chloroform | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the physical state and solubility of a compound such as **Hydroxy ipronidazole-d3**.

Determination of Physical State

The physical state of a compound at ambient temperature is typically determined through visual inspection.

Methodology:

- **Sample Preparation:** A small, representative sample of the compound is placed on a clean, dry surface, such as a watch glass or a microscope slide.
- **Visual Observation:** The sample is observed under standard laboratory lighting and temperature conditions. The physical form (e.g., crystalline, amorphous, powder), color, and any other notable macroscopic properties are recorded.
- **Microscopic Examination (Optional):** For a more detailed analysis of the solid-state morphology, the sample can be viewed under a microscope. This can reveal details about crystal habit and particle size distribution.

Determination of Melting Point

The melting point is a key indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity.

Methodology:

- Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The melting range is reported as the range between these two temperatures.

Determination of Solubility

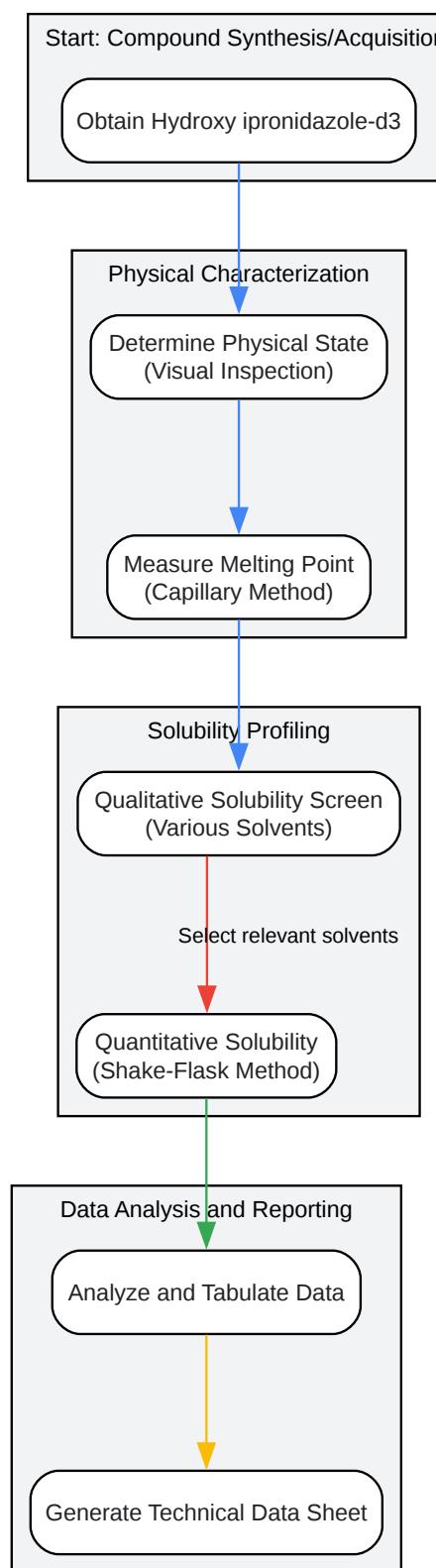
The "shake-flask" method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

- Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial or flask.
- Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a research compound like **Hydroxy ipronidazole-d3**.



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Caption: Workflow for the physicochemical characterization of a chemical compound.

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